6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate
CAS No.:
Cat. No.: VC8825989
Molecular Formula: C20H23NO6
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23NO6 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| Standard InChI | InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-11-17(22)25-12-8-9-14-13-6-4-5-7-15(13)18(23)26-16(14)10-12/h8-10H,4-7,11H2,1-3H3,(H,21,24) |
| Standard InChI Key | VPISPCIGZBPGOI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Introduction
The compound 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate belongs to the class of benzo[c]chromenes, which are known for their diverse pharmacological activities. This specific compound is notable for its structural complexity and potential applications in organic synthesis, particularly in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) group, a common protecting group in organic chemistry.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and understanding the physical characteristics of the compound. These methods provide detailed information about the molecular structure and functional groups present.
| Technique | Purpose |
|---|---|
| NMR (1H, 13C) | Confirm molecular structure and identify functional groups |
| IR | Identify specific functional groups based on absorption bands |
Applications
The applications of compounds like 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate span various fields, including drug design and organic synthesis. The tert-butoxycarbonyl group makes it useful as a protecting group in peptide synthesis, while the benzo[c]chromene core offers potential for developing compounds with diverse pharmacological activities.
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